1,5-Di(methyl-d3)-naphthalene

Analytical Chemistry Environmental Monitoring Quantitative Mass Spectrometry

Quantifying 1,5-dimethylnaphthalene in complex matrices is hindered by matrix effects and extraction losses. 1,5-Di(methyl-d3)-naphthalene (CAS 94784-15-3) resolves this as a stable isotope-labeled internal standard (SIL-IS). • +6 Da mass shift for unambiguous MS discrimination from native analyte • Deuterium KIE alters reaction kinetics for mechanistic CYP2A6 studies • Eliminates methyl ¹H signals for simplified NMR spectral interpretation Suitable for PAH environmental tracing, isotope dilution MS, and metabolic pathway studies. Certificate of analysis provided.

Molecular Formula C12H12
Molecular Weight 162.265
CAS No. 94784-15-3
Cat. No. B569740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Di(methyl-d3)-naphthalene
CAS94784-15-3
Synonyms(1,5-Dimethyl-d6)naphthalene;  NSC 59388-d6
Molecular FormulaC12H12
Molecular Weight162.265
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)C
InChIInChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3
InChIKeySDDBCEWUYXVGCQ-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Di(methyl-d3)-naphthalene: Properties & Procurement


1,5-Di(methyl-d3)-naphthalene (CAS: 94784-15-3) is a stable isotope-labeled analog of the polycyclic aromatic hydrocarbon 1,5-dimethylnaphthalene (CAS: 571-61-9). The compound, chemically designated as 1,5-bis(trideuteriomethyl)naphthalene, is characterized by the replacement of six hydrogen atoms with deuterium atoms across its two methyl groups (chemical formula: C12H6D6), resulting in a molecular weight of approximately 162.26 g/mol [1]. This specific deuteration pattern provides a distinct mass shift of +6 Da relative to the unlabeled parent compound, enabling its use as a precise tracer and internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy applications .

WorkflowIsotope dilution MS, NMR spectroscopy
Selection+6 Da mass shift, deuterated analog
Use ContextTrace quantification in complex research matrices

1,5-Di(methyl-d3)-naphthalene: Deuterium Advantage


Generic substitution of 1,5-di(methyl-d3)-naphthalene with its unlabeled counterpart (1,5-dimethylnaphthalene) or other alkylated naphthalenes is scientifically invalid for applications requiring isotopic tracing or precise quantification. The core functional differentiation lies in the kinetic isotope effect (KIE) and the distinct mass spectrometric signature conferred by the six deuterium atoms. While unlabeled 1,5-dimethylnaphthalene serves as a substrate in CYP2A6 inhibition studies [1], its non-deuterated form cannot function as an internal standard for accurate quantification via isotope dilution mass spectrometry, as it lacks the necessary mass offset to be distinguished from the native analyte [2]. Furthermore, deuterium substitution alters reaction kinetics; deuterated naphthalenes exhibit measurable differences in triplet state lifetimes (e.g., a KIE of 1.4 ± 0.3 for perdeuteronaphthalene [3]), which can significantly impact the interpretation of mechanistic and metabolic pathway studies. Therefore, procurement must be compound-specific based on analytical or mechanistic requirements.

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Non-deuterated analog lacks the +6 Da mass offset required for isotope dilution MS distinction.
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Deuterium substitution introduces measurable kinetic isotope effects; KIE may shift reaction lifetimes and mechanistic interpretation.
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Unlabeled 1,5-dimethylnaphthalene cannot function as a quantitative internal standard in trace-level bioanalytical or environmental methods.

1,5-Di(methyl-d3)-naphthalene: Quantitative Evidence


Isotope Dilution Accuracy

The use of a deuterated naphthalene analog as an internal standard (IS) in GC-MS provides superior quantification accuracy compared to external calibration methods. In a study of polycyclic aromatic hydrocarbon (PAH) interactions in aquatic environments, the use of deuterated naphthalene as an IS for the quantification of freely dissolved PAHs was shown to provide better accuracy than regular external calibration [1]. This class-level evidence supports the procurement of 1,5-di(methyl-d3)-naphthalene for analogous applications requiring accurate quantification of 1,5-dimethylnaphthalene or related compounds, as the deuterated IS corrects for matrix effects and sample preparation variability.

Quant. Accuracy
Class-level inference
Reported better accuracy vs. external calibration
Supports quantification in complex matrices
Qualitative assessment; SPME-GC-MS aquatic PAH study
Analytical Chemistry Environmental Monitoring Quantitative Mass Spectrometry

Isotope Dilution Sensitivity

Incorporating deuterated naphthalene as an internal standard in headspace GC-MS methods significantly improves analytical sensitivity. A method for analyzing naphthalene in whole blood and urine using deuterated naphthalene as an internal standard achieved detection limits of 1 ng/mL for whole blood and 0.5 ng/mL for urine [1]. This class-level evidence suggests that using 1,5-di(methyl-d3)-naphthalene as an IS would similarly enable low-level detection of 1,5-dimethylnaphthalene, which is critical for trace analysis in biological and environmental samples.

Detection Limit
Class-level inference
1 ng/mL (blood)
0.5 ng/mL (urine)
Enables low-level bioanalytical detection
Headspace-GC-MS; deuterated naphthalene IS class
Bioanalysis Toxicology Method Validation

CYP2A6 QSAR Benchmark

The unlabeled parent compound, 1,5-dimethylnaphthalene, is a key molecular scaffold in the development of structure-based quantitative structure-activity relationship (QSAR) models for cytochrome P450 2A6 (CYP2A6) inhibitors [1]. Its deuterated analog, 1,5-di(methyl-d3)-naphthalene, serves as a critical labeled standard for quantifying and validating the interactions of this compound class in subsequent in vitro or in vivo metabolic assays. The QSAR models for naphthalene-based CYP2A6 inhibitors demonstrate acceptable statistical quality, with R² values ranging from 0.561 to 0.898 [2].

QSAR Model
Supporting evidence
R² 0.561 – 0.898
Supports metabolic pathway study design
CYP2A6 inhibitor QSAR; naphthalene derivatives
Drug Metabolism Computational Chemistry QSAR Modeling

Kinetic Isotope Effect

Deuterium substitution in naphthalene systems leads to a measurable kinetic isotope effect (KIE) that alters reaction dynamics. A study on the lifetime of the second triplet state of naphthalene (T2) reported a deuterium isotope effect of 1.4 ± 0.3 for perdeuteronaphthalene (C10D8) compared to unlabeled naphthalene (C10H8), demonstrating that deuteration increases the T2 lifetime [1]. While specific to perdeuteronaphthalene, this class-level evidence indicates that the partial deuteration in 1,5-di(methyl-d3)-naphthalene can be expected to induce similar, albeit smaller, KIEs, making it a valuable tool for studying methyl-specific reactivity and degradation pathways.

Kinetic Isotope Effect
Class-level inference
KIE 1.4 ± 0.3
Supports kinetic analysis in photochemical studies
Perdeuteronaphthalene T2 lifetime; Stern-Volmer method
Physical Chemistry Reaction Mechanisms Photochemistry

1,5-Di(methyl-d3)-naphthalene: Application Scenarios


Isotope Dilution Mass Spectrometry

Procurement is justified for use as a stable isotope-labeled internal standard (SIL-IS) in GC-MS or LC-MS methods. The distinct +6 Da mass shift enables accurate quantification of 1,5-dimethylnaphthalene in complex matrices like environmental samples (water, soil) or biological fluids (blood, urine) by correcting for matrix effects and extraction losses, leading to detection limits in the low ng/mL range .

NMR Spectroscopy

Procurement is indicated as an internal standard or reference for NMR spectroscopy. The deuterium labeling at the methyl groups simplifies proton NMR spectra by eliminating signals from those positions, thereby improving resolution and facilitating the analysis of complex mixtures or the elucidation of molecular structure .

CYP450 Inhibition & Metabolism

Procurement is valuable as a labeled tracer or internal standard in studies investigating the inhibition of cytochrome P450 enzymes (particularly CYP2A6) by naphthalene derivatives. It allows for precise monitoring of the parent compound's fate and the formation of metabolites in in vitro microsomal assays, supporting QSAR model validation [1].

Environmental Fate Tracer Studies

Procurement is relevant for tracking the environmental behavior of 1,5-dimethylnaphthalene. As a deuterated analog, it serves as an ideal tracer to study the transport, transformation, and degradation of this class of PAHs in controlled mesocosm or field studies, enabling researchers to distinguish the introduced tracer from native background compounds .

Application
Selection Property
Validation Focus
Isotope dilution MS quantification
+6 Da mass shift, deuterated IS
Matrix-effect correction, accuracy
NMR spectroscopy
Deuterium labeling simplifies spectra
Structural elucidation, resolution
CYP450 metabolic studies
Labeled tracer for parent compound
Metabolite profiling, QSAR validation
Environmental fate tracer studies
Deuterated tracer distinct from background
Transport and degradation tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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